molecular formula C6H9Br2N3 B2526427 2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide CAS No. 2460756-79-8

2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide

Cat. No.: B2526427
CAS No.: 2460756-79-8
M. Wt: 282.967
InChI Key: UCJRPTVLVMJYLH-UHFFFAOYSA-N
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Description

2-(6-Bromopyrimidin-4-yl)ethanamine hydrobromide is a brominated pyrimidine derivative characterized by a pyrimidine ring substituted with a bromine atom at the 6-position and an ethanamine side chain at the 4-position, forming a hydrobromide salt. Pyrimidine derivatives are critical in medicinal chemistry due to their roles as kinase inhibitors, antiviral agents, and intermediates in drug synthesis .

Properties

IUPAC Name

2-(6-bromopyrimidin-4-yl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.BrH/c7-6-3-5(1-2-8)9-4-10-6;/h3-4H,1-2,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJRPTVLVMJYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)CCN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide typically involves the bromination of pyrimidine derivatives followed by amination. One common method includes the reaction of 6-bromopyrimidine with ethylenediamine under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium bicarbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from petroleum ether may be employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 6-bromo group on the pyrimidine ring undergoes displacement with various nucleophiles due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms.

Reaction with Amines

  • Conditions : DIPEA or Et₃N in DMF/THF, 80–120°C.

  • Example : In BCL6 inhibitor synthesis, 6-bromopyrimidine derivatives reacted with ethylamine derivatives to form 4-ethylaminopyrimidines, achieving IC₅₀ values <1 μM in biochemical assays .

Reaction with Thiols/Phenols

  • Conditions : Base (K₂CO₃) in DMSO, 100°C.

  • Outcome : Thioether or aryl ether formation at C6, with yields >70% in analogues for kinase inhibitors .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings to install diverse substituents.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemYield (%)Application
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, dioxane60–85Anticancer agents
HeteroarylboronicPdCl₂(dppf), CsF, DMF55–75Plasmodial kinase inhibitors
  • The ethylamine side chain remains intact under these conditions .

Buchwald-Hartwig Amination

  • Substrates : Secondary amines (e.g., piperazine).

  • Catalyst : Pd₂(dba)₃/Xantphos, 90°C.

  • Yield : 50–65% for antimalarial pyrimidines .

Salt Formation and Stability

The hydrobromide salt enhances solubility in polar solvents (e.g., water: ~30 μM solubility) .

  • Formation : Free base treated with HBr in EtOH at 0°C, yielding >95% hydrobromide salt .

  • Degradation : Acidic conditions (pH <3) lead to debromination; stable at pH 5–7 .

Amine Alkylation

  • Reagents : Alkyl halides (e.g., MeI, CH₃CH₂Br) in DMF with NaH.

  • Outcome : N-alkylated derivatives with retained bromine reactivity .

Reductive Amination

  • Conditions : NaBH₃CN, MeOH, 25°C.

  • Application : Introduced hydrophobic groups (e.g., cyclopropyl) to improve cellular permeability (e.g., Papp = 35 ×10⁻⁶ cm/s) .

Limitations and Challenges

  • Steric Hindrance : Bulky nucleophiles (e.g., tert-butylamine) show reduced SNAr efficiency (yields <30%) .

  • Byproducts : Competing dehydrohalogenation observed at >120°C .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the role of bromopyrimidine derivatives, including 2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide, as potential anticancer agents. These compounds have been shown to interact with antiapoptotic proteins such as Bcl-2, which are often overexpressed in cancer cells. For instance, one study demonstrated that derivatives could sensitize resistant cancer cells to traditional therapies like cisplatin .

Case Study:
A series of bromopyrimidine analogs were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including HeLa and A549. The most potent compounds exhibited significant binding affinities to Bcl-2 proteins, suggesting a mechanism that could potentially overcome resistance in chemotherapy .

Antimicrobial Properties

In addition to its anticancer applications, this compound has demonstrated antimicrobial activity. Research indicates that certain bromopyrimidine derivatives possess inhibitory effects against a range of bacterial strains.

Case Study:
A study assessed the antibacterial activity of synthesized bromopyrimidine derivatives against standard strains such as Staphylococcus aureus and Bacillus subtilis using the broth dilution method. Compounds showed varying degrees of effectiveness, indicating their potential as new antimicrobial agents .

Summary of Research Findings

ApplicationKey FindingsReferences
AnticancerEffective against Bcl-2 proteins; sensitizes resistant cancer cells
AntimicrobialInhibitory effects on various bacterial strains
MechanismInteracts with kinases affecting cell survival pathways

Mechanism of Action

The mechanism of action of 2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2-(6-Bromo-2-methylpyrimidin-4-yl)ethan-1-amine
  • Molecular Formula : C₇H₁₀BrN₃
  • Key Differences : A methyl group at the 2-position of the pyrimidine ring.
  • This modification could alter metabolic stability or binding affinity in biological systems .
6-(Bromomethyl)-2,4-pteridinediamine Hydrobromide
  • Molecular Formula : C₇H₉BrN₆·HBr
  • Key Differences : Replacement of pyrimidine with a pteridine ring and a bromomethyl substituent.
  • Impact: Pteridine derivatives, such as methotrexate analogs, are known for anticancer activity. The bromomethyl group may act as an alkylating agent, differing from the target’s bromopyrimidine, which is more likely to participate in aromatic substitution .
2-(4-Fluorophenyl)ethylamine Hydrobromide
  • Molecular Formula : C₈H₁₁BrFN
  • Key Differences : A fluorophenyl group replaces the pyrimidine ring.

Physicochemical Properties

Compound Name Molecular Formula Substituents LogP (Estimated) Solubility Profile
Target Compound C₆H₈BrN₃·HBr 6-Bromo-pyrimidin-4-yl ~1.2 Moderate in polar solvents
2-Methylpyrimidine Analog C₇H₁₀BrN₃ 6-Bromo-2-methyl-pyrimidin-4-yl ~1.8 Lower aqueous solubility
Pteridine Derivative C₇H₉BrN₆·HBr Bromomethyl-pteridine ~0.5 High in DMSO
Fluorophenyl Derivative C₈H₁₁BrFN 4-Fluorophenyl ~2.3 Low in water, high in EtOH

Notes:

  • The target compound’s hydrobromide salt improves solubility in polar solvents compared to free bases.
  • The fluorophenyl derivative’s higher LogP suggests greater lipophilicity, favoring blood-brain barrier penetration .
Target Compound
  • Potential Applications: Likely serves as an intermediate in kinase inhibitor synthesis or adenosine receptor ligands due to the pyrimidine scaffold .
  • Mechanistic Insight : The bromine atom may enable Suzuki-Miyaura cross-coupling to generate biaryl structures for drug discovery.
2-Methylpyrimidine Analog
  • Activity : Enhanced steric hindrance from the methyl group could reduce off-target interactions in kinase inhibition.
Pteridine Derivative
  • Applications : Used in methotrexate synthesis, targeting dihydrofolate reductase in cancer therapy .
Fluorophenyl Derivative
  • Activity: Psychoactive analogs (e.g., 2C series) demonstrate hallucinogenic effects via serotonin receptor modulation, highlighting the role of aromatic substituents in neuroactivity .

Biological Activity

2-(6-Bromopyrimidin-4-yl)ethanamine;hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and its implications in various therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a brominated pyrimidine ring, which is known to influence its biological activity. The presence of the bromine atom can enhance the compound's interaction with various biological targets.

Research indicates that compounds with similar structures often act as inhibitors for specific kinases involved in cellular signaling pathways. For instance, certain pyrimidine derivatives have shown promising results as dual inhibitors of PfGSK3 and PfPK6, which are kinases associated with malaria parasites. The inhibition of these kinases can disrupt the life cycle of the parasites, indicating a potential therapeutic application against malaria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. Variations in substituents on the pyrimidine ring significantly affect potency against specific targets. For example, modifications at different positions of the pyrimidine have resulted in varying inhibitory capacities against PfGSK3 and PfPK6, with some analogs displaying IC50 values in the low nanomolar range .

Table 1: Structure-Activity Relationships of Pyrimidine Derivatives

CompoundR GroupPfGSK3 IC50 (nM)PfPK6 IC50 (nM)
4aPh100100
4b4-Cl-Ph8992
18h3,4-Dichlorophenyl698382

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds. For instance, a study on pyrimidine derivatives indicated that modifications could lead to enhanced potency against mycobacterial ATP synthase, showcasing their potential as anti-infective agents . Another study highlighted the optimization of BCL6 inhibitors where similar structural motifs were employed to enhance binding affinity and inhibitory potency .

Case Study: Antimicrobial Activity

In a recent investigation into antimicrobial agents, compounds similar to this compound were tested against various bacterial strains. Results demonstrated that certain derivatives exhibited significant antimicrobial activity with minimal toxicity towards mammalian cells, indicating their therapeutic potential .

Q & A

Q. Q1. What are the optimized synthetic routes for 2-(6-Bromopyrimidin-4-yl)ethanamine hydrobromide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves bromination of pyrimidine derivatives followed by amination. Key steps include:

  • Step 1 : Bromination of a pyrimidine precursor (e.g., 6-bromopyrimidin-4-ol) using reagents like PBr₃ or HBr under reflux in anhydrous conditions .
  • Step 2 : Introduction of the ethanamine group via nucleophilic substitution, often using ethylenediamine or ammonia derivatives in ethanol or THF at 60–80°C .
  • Step 3 : Hydrobromide salt formation by reacting the free amine with HBr in a polar solvent (e.g., methanol).
    Critical Variables :
  • Solvent polarity affects reaction kinetics; THF improves substitution efficiency over ethanol .
  • Temperature control (±5°C) minimizes side reactions (e.g., over-bromination).
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH) ensures >95% purity .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features confirm its structure?

Answer:

  • ¹H/¹³C NMR :
    • Pyrimidine ring protons appear as doublets at δ 8.2–8.5 ppm (C5-H) and δ 7.9–8.1 ppm (C2-H) .
    • Ethanamine protons show signals at δ 3.2–3.5 ppm (CH₂NH₂) and δ 1.8–2.1 ppm (NH₂, broad).
  • IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1580 cm⁻¹ (C=N pyrimidine), and 650 cm⁻¹ (C-Br) confirm functional groups .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 246 [M+H]⁺ (C₆H₈BrN₃⁺) and fragment ions at m/z 167 (loss of NH₂CH₂CH₂Br) validate the structure .

Q. Q3. How does the bromine substituent at the 6-position influence the compound’s reactivity in cross-coupling reactions?

Answer: The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : React with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12h) to yield biaryl derivatives .
  • Kinetic Studies : The 6-bromo position exhibits faster reaction rates compared to 2- or 4-bromo isomers due to reduced steric hindrance .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data in pharmacological studies (e.g., receptor binding vs. cytotoxicity)?

Answer: Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

  • Comparative Binding Assays : Use radioligand displacement (e.g., ³H-labeled ligands) to measure affinity (Kᵢ) across receptor subtypes (e.g., serotonin 5-HT₃ vs. dopamine D₂) .
  • Purity Validation : HPLC-MS to confirm absence of byproducts (e.g., de-brominated analogs) that may skew cytotoxicity results .
  • Dose-Response Analysis : IC₅₀ values for cytotoxicity (MTT assay) vs. receptor inhibition (cAMP assays) identify therapeutic windows .

Q. Q5. What computational methods predict the compound’s interaction with biological targets, and how can these guide experimental design?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to targets like kinase enzymes (e.g., EGFR). Key interactions:
    • Bromine forms halogen bonds with Tyr-104 residue.
    • Ethanamine NH₂ group hydrogen-bonds with Asp-831 .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
  • ADMET Prediction (SwissADME) : Predict logP (~1.8) and BBB permeability (CNS MPO score >4) to prioritize in vivo studies .

Q. Q6. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

Answer:

  • Chiral Resolution : Use (S)- or (R)-mandelic acid as resolving agents in ethanol to separate diastereomeric salts .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with Pd catalysts during amination to achieve >90% enantiomeric excess (ee) .
  • Analytical Validation : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) confirms ee ≥98% .

Q. Q7. How do solvent effects and counterion choice (e.g., HBr vs. HCl) influence crystallization and stability?

Answer:

  • Solvent Polarity : Hydrobromide salts crystallize preferentially in methanol/acetone (4:1), yielding monoclinic crystals (PXRD data) with higher stability than hydrochloride analogs .
  • Hygroscopicity : HBr salts exhibit lower hygroscopicity (TGA: <1% weight loss at 25°C/60% RH) compared to HCl, reducing decomposition during storage .

Q. Q8. What in vivo models are suitable for studying this compound’s neuropharmacological potential, and how are dosing regimens optimized?

Answer:

  • Rodent Models :
    • Acute Toxicity : LD₅₀ determination in Sprague-Dawley rats (oral gavage, 10–300 mg/kg) .
    • Behavioral Assays : Forced swim test (FST) at 20 mg/kg (i.p.) to screen antidepressant-like effects .
  • PK/PD Analysis : Plasma half-life (t₁/₂ ~2h) and brain-to-plasma ratio (0.8) via LC-MS/MS guide bid dosing .

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